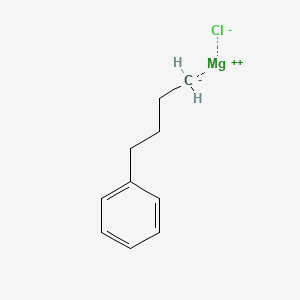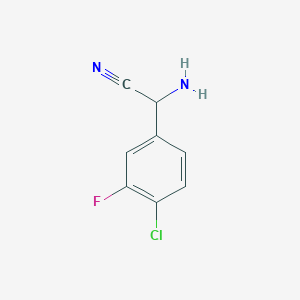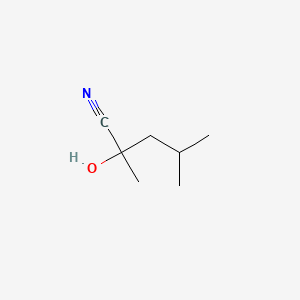
NSC 162400
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
NSC 162400 is a chemical compound with the molecular formula C12H19NO5 It is known for its unique structure, which includes a morpholine ring and a propanedioate group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of NSC 162400 typically involves the reaction of diethyl malonate with morpholine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and may require heating to facilitate the reaction. The process can be summarized as follows:
Reactants: Diethyl malonate and morpholine.
Catalyst: Acidic or basic catalyst, depending on the desired reaction pathway.
Solvent: Ethanol or methanol.
Conditions: Heating to a temperature range of 60-80°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, leading to higher efficiency and scalability.
化学反应分析
Types of Reactions
NSC 162400 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted morpholine derivatives.
科学研究应用
NSC 162400 has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
作用机制
The mechanism of action of NSC 162400 involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways, leading to the desired biological effects.
相似化合物的比较
NSC 162400 can be compared with other similar compounds, such as:
Diethyl malonate: A precursor in the synthesis of this compound.
Morpholine: A key component of the compound’s structure.
Ethyl acetoacetate: Another ester used in similar synthetic applications.
The uniqueness of this compound lies in its combination of the morpholine ring and propanedioate group, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
62648-61-7 |
|---|---|
分子式 |
C12H19NO5 |
分子量 |
257.28 g/mol |
IUPAC 名称 |
diethyl 2-(morpholin-4-ylmethylidene)propanedioate |
InChI |
InChI=1S/C12H19NO5/c1-3-17-11(14)10(12(15)18-4-2)9-13-5-7-16-8-6-13/h9H,3-8H2,1-2H3 |
InChI 键 |
WOUFOGDJKRNFCI-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(=CN1CCOCC1)C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![7-Fluorobenzo[d]isothiazol-4-ol](/img/structure/B8751919.png)


![1H-Isoindole-1,3(2H)-dione, 2-[3-(4-aminophenoxy)propyl]-](/img/structure/B8751934.png)





![Thiazolo[4,5-c]pyridin-2-ylmethanol](/img/structure/B8751980.png)


